Product packaging for Palmitic acid-d2(Cat. No.:CAS No. 62689-96-7)

Palmitic acid-d2

Cat. No.: B164146
CAS No.: 62689-96-7
M. Wt: 258.44 g/mol
InChI Key: IPCSVZSSVZVIGE-DOBBINOXSA-N
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Description

Palmitic acid-d2 is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-MS. Palmitic acid is a common 16-carbon saturated fat that represents 10-20% of human dietary fat intake and comprises approximately 25 and 65% of human total plasma lipids and saturated fatty acids, respectively. Acylation of palmitic acid to proteins facilitates anchoring of membrane-bound proteins to the lipid bilayer and trafficking of intracellular proteins, promotes protein-vesicle interactions, and regulates various G protein-coupled receptor functions. Red blood cell palmitic acid levels are increased in patients with metabolic syndrome compared to patients without metabolic syndrome and are also increased in the plasma of patients with type 2 diabetes compared to individuals without diabetes.>This compound contains two deuterium atoms at the 2 and 2/' positions. It is intended for use as an internal standard for the quantification of palmitic acid by GC- or LC-mass spectrometry. Saturated fatty acids are synthesized by both plants and animals from acetyl coenzyme A as a form of long-term energy storage. Palmitic acid is a common 16-carbon saturated fat that represents 10-20% of the normal human dietary fat intake. Palmitic acid also makes up approximately 25% of the total plasma fatty acids in plasma lipoproteins. Saturated free fatty acids induce the expression of cyclooxygenase-2, and after protein acylation, are used to confer lipid anchoring to a variety of signaling molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B164146 Palmitic acid-d2 CAS No. 62689-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-DOBBINOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493908
Record name (2,2-~2~H_2_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62689-96-7
Record name (2,2-~2~H_2_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitic-2,2-D2 acid
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The Significance of Deuterium Labeling in Investigating Biological Systems

Deuterium (B1214612) labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. mdpi.com By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can track the journey of these labeled compounds through various metabolic pathways without altering their fundamental chemical properties. mdpi.comacs.org This approach has been instrumental since the 1930s, offering a window into the dynamic processes of metabolism. mdpi.com

The use of stable isotopes like deuterium, carbon-13, and nitrogen-15 (B135050) is foundational to tracer studies. mdpi.com These labeled molecules are introduced into cells, tissues, or whole organisms, and their subsequent incorporation into various metabolites is monitored, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise quantification of metabolic fluxes, revealing the rates of synthesis, breakdown, and interconversion of biomolecules. acs.org

In the context of lipidomics, deuterium labeling is particularly valuable for studying the metabolism of fatty acids. mdpi.com While carbon-13 is also a common label, deuterium offers advantages in certain experimental designs. However, researchers must consider potential challenges, such as the kinetic isotope effect, where the difference in mass between hydrogen and deuterium can slightly alter reaction rates, and the possibility of deuterium exchange in protic solutions. mdpi.com

An Overview of Hexadecanoic 2,2 D2 Acid As a Stable Isotope Tracer

Hexadecanoic-2,2-d2 acid is a synthetic, deuterated version of palmitic acid, one of the most common saturated fatty acids in animals and plants. caymanchem.comnih.gov The two deuterium (B1214612) atoms are specifically located at the second carbon position (the alpha-carbon) of the hexadecanoic acid chain. caymanchem.com This precise labeling makes it an invaluable tool for a range of biochemical applications.

One of the primary uses of Hexadecanoic-2,2-d2 acid is as an internal standard in mass spectrometry-based quantification of palmitic acid. caymanchem.com By adding a known amount of the deuterated standard to a biological sample, researchers can accurately measure the concentration of the naturally occurring, unlabeled palmitic acid, compensating for any sample loss during preparation and analysis. nih.gov This method significantly improves the precision and reliability of lipid profiling studies. nih.gov

Beyond its role as an internal standard, Hexadecanoic-2,2-d2 acid serves as a tracer to investigate the metabolic pathways of palmitic acid. For instance, it has been used in studies of lipid metabolism in algae, where it acts as a surrogate analyte to evaluate matrix effects and recovery rates in analytical methods. core.ac.uk The stability of the carbon-deuterium bond at the C-2 position is a key feature, although it is acknowledged that this modification can potentially interfere with processes like β-oxidation due to the stronger bond compared to a carbon-hydrogen bond.

Table 1: Chemical Properties of Hexadecanoic-2,2-d2 Acid

PropertyValue
Formal Name hexadecanoic-2,2-d2 acid
CAS Number 62689-96-7
Molecular Formula C₁₆H₃₀D₂O₂
Molecular Weight 258.44 g/mol
Physical Form Crystalline solid
Synonyms Palmitic acid-d2, C16:0-d2

Data sourced from multiple chemical suppliers. caymanchem.commedchemexpress.com

Current Research Landscape and Emerging Applications

Strategies for Deuterium (B1214612) Incorporation at the 2,2-Position

The introduction of deuterium at the C-2 position of hexadecanoic acid is a critical step in creating this isotopically labeled compound. One common method involves the exchange of α-protons of the carboxylic acid with a deuterium source. This can be achieved by treating the corresponding fatty acid with deuterium oxide (D₂O) under basic or acidic conditions, or through metal-catalyzed hydrothermal reactions in D₂O. researchgate.netresearchgate.net

Another strategy involves the use of deuterated building blocks in a chain extension process. For instance, a shorter-chain fatty acid can be converted to its corresponding α,α-dideutero derivative, which is then elongated to the desired C16 length. researchgate.net This approach offers precise control over the location of the deuterium labels.

Enzymatic methods also present a viable route for deuterium incorporation. Fatty acid synthetases can utilize [2-²H₂]malonyl-CoA to synthesize deuterium-labeled fatty acids. jst.go.jpnih.gov The steric course of the enoyl reduction catalyzed by these enzymes determines the stereochemistry of the incorporated deuterium. jst.go.jpnih.gov

A study on the synthesis of isotopically labeled saturated fatty acids outlines an approach based on the copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent, providing high yields and flexibility. researchgate.net

Novel Approaches in Directed Synthesis of Labeled Fatty Acids

Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for preparing specifically labeled fatty acids. Chemoenzymatic synthesis, which combines the benefits of chemical and enzymatic reactions, has emerged as a powerful strategy. nih.gov This approach can achieve high regioselectivity and purity, as demonstrated in the synthesis of mixed-acyl phospholipids (B1166683) with deuterated chains. nih.gov

The use of protective groups and specific catalysts allows for targeted modifications of the fatty acid chain. For example, dithiane and triple bond functionalities have been used to introduce deuterium labels at specific positions in the palmitic acid skeleton for studying metabolic pathways. acs.orgnih.govacs.org

Furthermore, research into the synthesis of novel deuterated lipids and surfactants has expanded the toolbox for creating complex labeled molecules. europa.eu These methods often involve multi-step synthetic sequences to achieve high levels of deuterium incorporation at non-exchangeable positions. europa.eu

Analytical Techniques for Verifying Isotopic Enrichment and Purity

Accurate determination of isotopic enrichment and purity is crucial for the application of deuterated compounds. A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the specific location of deuterium atoms within the molecule. rsc.orgstudymind.co.uk ¹H NMR can be used to quantify the residual protons at the labeled positions. researchgate.net ²H NMR directly detects the deuterium signal, and techniques like deuterium-decoupled ¹H,¹³C correlation spectroscopy can be used to observe stereospecifically labeled methylene (B1212753) groups. cdnsciencepub.comacs.orgmagritek.com Quantitative NMR (qNMR) methods, combining ¹H and ²H NMR, have been developed for accurate determination of isotopic abundance. researchgate.net

The combination of HR-MS and NMR spectroscopy provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized deuterated compounds. rsc.org

Table 1: Summary of Synthetic Strategies for Hexadecanoic-2,2-d2 Acid

Synthetic Strategy Description Key Features
α-Proton Exchange Treatment of palmitic acid with a deuterium source (e.g., D₂O) under catalytic conditions. researchgate.netresearchgate.net Relatively simple; may result in a distribution of deuterated species.
Chain Extension Elongation of a shorter, pre-deuterated fatty acid chain. researchgate.net Precise control over label position; multi-step process.
Enzymatic Synthesis Use of fatty acid synthetases with deuterated precursors like [2-²H₂]malonyl-CoA. jst.go.jpnih.gov High specificity; can be used for stereospecific labeling.
Copper-Catalyzed Coupling Coupling of an omega-bromo acid with a deuterated Grignard reagent. researchgate.net High yields; flexible for various isotopic labels.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps to achieve high purity and regioselectivity. nih.gov Combines efficiency of chemical synthesis with specificity of biocatalysis.

Table 2: Analytical Techniques for Isotopic Purity Assessment

Analytical Technique Information Provided Advantages
Mass Spectrometry (MS) Overall isotopic enrichment and distribution of isotopologues. researchgate.netnih.govrsc.orgresearchgate.netlipidmaps.orgresearchgate.net High sensitivity; can be coupled with chromatographic separation (GC/LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Precise location of deuterium labels and structural integrity. researchgate.netrsc.orgstudymind.co.ukcdnsciencepub.comacs.orgmagritek.com Provides detailed structural information; non-destructive.
High-Resolution Mass Spectrometry (HR-MS) Accurate mass measurement to distinguish between isotopologues. nih.govrsc.orgresearchgate.net High resolution and accuracy for complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and quantification of fatty acid methyl esters. nih.govlipidmaps.org Well-established method for fatty acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of intact fatty acids and more complex lipids. rsc.orgcaymanchem.com Suitable for a wide range of compounds.

Tracing Fatty Acid De Novo Synthesis Pathways

De novo synthesis of fatty acids is a fundamental metabolic process. The use of deuterated water (D₂O) is a common method to monitor this process, as the deuterium atoms get incorporated into the growing fatty acid chains. jove.com The deuterium from D₂O is primarily transferred to fatty acids via the co-factor NADPH. acs.org

The building block for fatty acid synthesis is acetyl-CoA. In the presence of deuterated water, the hydrogen atoms of acetyl-CoA can be exchanged for deuterium. jove.com As fatty acid synthase iteratively adds two-carbon units from malonyl-CoA (derived from acetyl-CoA) to the growing fatty acid chain, the deuterium label is incorporated. nih.gov This allows for the direct tracking of the contribution of acetyl-CoA to the newly synthesized fatty acid pool.

By measuring the enrichment of deuterium in the hexadecanoic acid pool after the administration of a deuterated tracer, it is possible to quantify the rate of de novo synthesis. jove.com This is often achieved using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net The fractional synthesis rate can be calculated by comparing the deuterium enrichment in the product (hexadecanoic acid) to that of the precursor (body water or acetyl-CoA). jove.comnih.gov

Table 1: Example Data for Quantification of De Novo Fatty Acid Synthesis

Parameter Value Reference
Palmitate Molar Enrichment (ME) 0.245 jove.com
Deuterium Enrichment in Body Water (p) 0.045 jove.com
Number of Exchangeable Hydrogens (N) 22 jove.com
Fractional Synthesis of Palmitate 0.247 jove.com

This table presents a hypothetical calculation based on data found in the literature to illustrate the quantification of de novo fatty acid synthesis.

Integration of Deuterium from Acetyl-CoA

Investigation of Fatty Acid Catabolism: Beta-Oxidation Studies

Beta-oxidation is the primary pathway for the degradation of fatty acids to produce energy. frontiersin.org Introducing Hexadecanoic-2,2-d2 acid allows for the detailed investigation of this catabolic process.

When Hexadecanoic-2,2-d2 acid enters the beta-oxidation spiral, the deuterium atoms at the C-2 position are directly involved in the enzymatic reactions. With each cycle of beta-oxidation, a two-carbon unit is cleaved off in the form of acetyl-CoA. By tracking the appearance of deuterated shorter-chain fatty acids and acetyl-CoA, researchers can follow the stepwise degradation of the parent fatty acid. researchgate.net For instance, after one round of beta-oxidation, deuterated myristic acid (C14:0) would be produced.

The analysis of deuterated intermediates provides a detailed picture of the beta-oxidation process. This includes the detection of deuterated acyl-CoA and acyl-carnitine species of varying chain lengths. nih.gov Mass spectrometry-based methods are essential for identifying and quantifying these low-abundance intermediates, offering insights into the kinetics and regulation of beta-oxidation in different tissues and disease states. nih.gov For example, in studies involving rats dosed with deuterated stearic acid (d7-C18:0), its beta-oxidation product, d7-palmitic acid (d7-C16:0), was detected in circulation. nih.gov

Tracing Hexadecanoic-2,2-d2 Acid Through Degradative Pathways

Dynamics of Complex Lipid Turnover and Remodeling

Fatty acids are not only used for energy but are also essential components of complex lipids like phospholipids, triglycerides, and cholesterol esters, which are crucial for membrane structure and signaling. ckisotopes.com Hexadecanoic-2,2-d2 acid can be used to trace the incorporation of palmitate into these complex lipid pools and to study their turnover and remodeling. researchgate.net The Lands cycle, a key pathway for phospholipid remodeling, involves the de-acylation and re-acylation of fatty acids at the sn-2 position of the glycerol (B35011) backbone. researchgate.net By following the distribution of the deuterium label among different lipid classes over time, researchers can gain a dynamic view of these processes. researchgate.net This approach has been used to study lipid metabolism in various contexts, including in human subjects and animal models. researchgate.netsemanticscholar.org

Table 2: Chemical Compounds Mentioned

Compound Name
Hexadecanoic-2,2-d2 acid
Palmitic acid
Acetyl-CoA
Malonyl-CoA
NADPH
Myristic acid
Acyl-CoA
Acyl-carnitine
Phospholipids
Triglycerides
Cholesterol esters

Exploration of Glycerolipid and Phospholipid Metabolic Intermediates

Hexadecanoic-2,2-d2 acid, a stable isotope-labeled form of palmitic acid, is a powerful tracer used to investigate the complex pathways of glycerolipid and phospholipid metabolism. By introducing two deuterium atoms at the C-2 position, a location resistant to loss during beta-oxidation, researchers can meticulously track the journey of the palmitate backbone as it is incorporated into various lipid species. This enables the differentiation between fatty acids sourced from the diet or existing stores versus those newly synthesized through de novo lipogenesis (DNL). eurisotop.comnih.gov

When cells are supplied with Hexadecanoic-2,2-d2 acid, it is activated to its acyl-CoA derivative, d2-palmitoyl-CoA, which then enters the cellular lipid synthesis pathways. imrpress.com This labeled precursor is integrated into a wide array of complex lipids, allowing for the quantification of their synthesis rates and turnover. Using techniques like mass spectrometry, the deuterium label can be detected in downstream products, providing a dynamic view of lipid synthesis. isotope.com

Research has shown that upon administration, labeled palmitate is robustly incorporated into major glycerolipid and phospholipid classes. For instance, studies have demonstrated significant enrichment in diacylglycerol (DG) and triacylglycerol (TG), which are central to energy storage. pnas.org Simultaneously, the label appears in key phospholipids that are essential structural components of cellular membranes, such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). pnas.org The rate and extent of incorporation into these different lipid classes can reveal how cells prioritize fatty acid allocation between storage and structural roles under various physiological conditions.

A time-course analysis in HeLa cells treated with deuterium-labeled palmitate revealed a significant and time-dependent increase in the synthesis of specific saturated lipids. pnas.org The findings highlight how an influx of palmitate promotes the de novo synthesis of key intermediates and end-products in lipid metabolism.

Table 1: Fold Increase of Key Lipid Species After Labeled Palmitate Treatment

This interactive table summarizes the fold increase in the abundance of specific glycerolipid and phospholipid species at various time points after the introduction of deuterium-labeled palmitate to HeLa cells, as reported in a 2017 PNAS study. pnas.org

Lipid Species20 min1 hr5 hr8 hr
Diacylglycerol (DG)1.52.54.04.2
Triacylglycerol (TG)1.83.05.56.0
Phosphatidic Acid (PA)1.42.23.53.8
Phosphatidylcholine (PC)1.21.82.83.1
Phosphatidylinositol (PI)1.32.03.23.5

Interactions with Other Macronutrient Metabolic Pathways

The use of Hexadecanoic-2,2-d2 acid extends beyond tracking lipid synthesis in isolation; it is a critical tool for elucidating the intricate crosstalk between fatty acid metabolism and the metabolic pathways of other macronutrients, particularly carbohydrates like glucose. nih.gov Metabolic regulation is a highly integrated network, and the fate of fatty acids is often directly influenced by the availability and processing of glucose. Stable isotope tracing allows for precise quantification of these interactions. eurisotop.com

De novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors, is a key intersection point. nih.gov In this pathway, excess carbohydrates are converted into acetyl-CoA, the fundamental building block for fatty acid synthesis, which ultimately produces palmitate. nih.govnih.gov By using tracers like U-¹³C-glucose in conjunction with Hexadecanoic-2,2-d2 acid, researchers can simultaneously measure the contribution of glucose to newly synthesized lipids and the incorporation of exogenous fatty acids into lipid pools.

For example, under conditions of high glucose availability, the cell may prioritize the use of glucose-derived acetyl-CoA for energy and lipid synthesis, potentially altering the uptake and metabolism of exogenous fatty acids like palmitate. nih.gov Palmitic acid itself has been shown to induce insulin (B600854) resistance, which directly impacts glucose metabolism by impairing insulin signaling pathways. nih.gov Studies have demonstrated that elevated levels of palmitic acid can lead to the accumulation of metabolites like diacylglycerol and ceramides, which interfere with insulin action. nih.gov

By tracing the metabolic fate of Hexadecanoic-2,2-d2 acid under varying glucose concentrations, the direct impact of carbohydrate availability on fatty acid partitioning can be observed. This helps to answer critical questions about metabolic flexibility, such as how cells switch between lipid and glucose oxidation for energy or how conditions like hyperglycemia, characteristic of diabetes, affect the storage and processing of dietary fats. mdpi.com A study investigating human astrocytes found that simulating an inflammatory environment by increasing palmitic acid uptake led to a 72% decrease in glucose degradation for ATP production, demonstrating a significant metabolic shift away from carbohydrate utilization. frontiersin.org

Table 2: Effect of Palmitic Acid on Key Metabolic Functions in Astrocytes

This interactive table shows the percentage decrease in key metabolic functions in human astrocytes under inflammatory conditions induced by increased palmitic acid uptake, as reported in a 2019 study. frontiersin.org

Metabolic FunctionPercentage Decrease
Glucose Degradation to ATP72.0%
Glucose Degradation to Lactate74.4%
Extracellular Glutamate to Glutamine Conversion67.7%
Cysteine Intake (for Glutathione Production)59.3%
Growth Rate15.6%

Quantitative Lipidomics and Analytical Standards Using Hexadecanoic 2,2 D2 Acid

Internal Standard Applications in Mass Spectrometry-Based Lipidomics

Hexadecanoic-2,2-d2 acid, a deuterated form of palmitic acid, serves a critical function as an internal standard in mass spectrometry (MS)-based lipidomics. shoko-sc.co.jpcaymanchem.com Internal standards are essential for accurate and reliable quantification because they are added to a sample in a known quantity at the beginning of the analytical process. lipidmaps.org This stable isotope-labeled compound is chemically almost identical to its endogenous counterpart, palmitic acid, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer. caymanchem.com

The core principle of using a deuterated internal standard is that it behaves similarly to the target analyte throughout sample preparation—including extraction, derivatization, and injection—and during ionization in the mass spectrometer. lipidmaps.org Therefore, any sample loss or variation that occurs during these steps will affect both the standard and the analyte proportionally. lipidmaps.orgnih.gov By measuring the ratio of the endogenous analyte signal to the internal standard signal, variations can be normalized, leading to a more accurate and precise measurement of the analyte's concentration. lipidmaps.org This technique is a cornerstone of quantitative lipidomics, where deuterated fatty acids are widely used to compensate for analytical variability and matrix effects, which are common challenges in complex biological samples like plasma or tissues. nih.govnih.gov

The use of Hexadecanoic-2,2-d2 acid as an internal standard significantly enhances the analytical accuracy and reproducibility of fatty acid quantification. Accuracy is improved because the standard corrects for analyte loss during sample handling and for suppression or enhancement of ionization in the mass spectrometer's source. lipidmaps.orgnih.gov Reproducibility, or precision, is enhanced by minimizing the variability between different samples and different analytical runs. researchgate.net

The stable isotope dilution method allows for the determination of absolute molar concentrations of individual fatty acids, providing a more detailed and accurate picture of metabolic changes compared to relative quantification. nih.gov Research has demonstrated the high precision achievable with this methodology. For example, a study assessing the reproducibility of a gas chromatography-mass spectrometry (GC-MS) method for fatty acid analysis reported excellent consistency over numerous runs. The data from nine separate runs of an 11-component fatty acid mixture, analyzed amidst nearly 500 other samples, showed a low average relative standard deviation, underscoring the method's high reproducibility. researchgate.net This level of precision is crucial for detecting subtle metabolic changes and for the validation of biomarkers.

Table 1: Example of High Reproducibility in Fatty Acid Mixture Analysis Using Stable Isotope-Labeled Internal Standards (Data based on findings from a study on the reproducibility of fatty acid measurements) researchgate.net

Statistical ParameterValue
Number of Repeat Runs9
Total Samples Processed~500
Average Relative Standard Deviation0.020

Stable isotope dilution (SID) is a powerful mass spectrometric technique for the precise quantification of endogenous molecules, including fatty acids. lipidmaps.orgnih.gov The method involves adding a known quantity of a stable isotope-labeled version of the analyte, such as Hexadecanoic-2,2-d2 acid, to the biological sample before any processing steps. lipidmaps.org This "spiked" sample is then subjected to extraction and analysis.

During mass spectrometry analysis, the instrument detects both the naturally occurring, unlabeled fatty acid (e.g., palmitic acid) and the heavy, deuterated internal standard (Hexadecanoic-2,2-d2 acid). nih.gov Because the chemical and physical properties of the labeled and unlabeled forms are nearly identical, they co-elute in chromatographic separations and have similar ionization efficiencies. lipidmaps.org Quantification is achieved by calculating the ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard. nerc.ac.uk This ratio is then used to determine the absolute concentration of the endogenous fatty acid by referencing a calibration curve created with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. nih.gov This approach effectively corrects for variations in extraction efficiency and instrument response, making it a gold standard for quantifying endogenous compounds in complex matrices. lipidmaps.orgnih.gov

Enhancing Analytical Accuracy and Reproducibility in Fatty Acid Quantification

Method Development in Comprehensive Lipidomic Profiling

Deuterated standards like Hexadecanoic-2,2-d2 acid are instrumental in the development and optimization of new and comprehensive lipidomic profiling methods. bohrium.comnih.gov When creating novel analytical techniques, these standards serve multiple purposes, from initial feasibility checks to final quantitative validation. For instance, in the development of a rapid ultra-high performance liquid chromatography-trapped ion mobility mass spectrometry (UHPLC-TIMS-MS) method for untargeted lipidomics, class-specific deuterated internal standards were used to estimate the concentrations of hundreds of unique lipids. bohrium.com

Furthermore, these standards are crucial for evaluating the performance of new sample collection and preparation techniques. In a study comparing lipidomic analyses from dried plasma spots versus traditional wet plasma, labeled internal standards were used to perform absolute quantitation and compare the recovery and stability of lipids between the methods. nih.gov In the development of multidimensional separation techniques, such as comprehensive two-dimensional liquid chromatography (LCxLC), a mixture of deuterium-labeled lipid standards helps to tentatively identify the regions in the complex chromatogram where different classes of lipids elute. uva.nl Deuterated standards are also used during method development to probe for analytical interferences, ensuring the final method is specific and reliable. nih.gov

Calibration and Validation Procedures for Deuterated Analytical Standards

For a quantitative method to be considered reliable, it must undergo rigorous calibration and validation procedures. Using deuterated analytical standards like Hexadecanoic-2,2-d2 acid is central to this process. Validation ensures that the analytical method is accurate, precise, and suitable for its intended purpose. mdpi.comscielo.br

The process typically involves the following key steps:

Calibration Curve Construction: A series of calibration standards is prepared at several different concentrations, spanning the expected range of the analyte in the samples. nerc.ac.ukmdpi.com A fixed and known amount of the deuterated internal standard (e.g., Hexadecanoic-2,2-d2 acid) is added to each calibration standard and to all unknown samples. nerc.ac.ukcsuohio.edu A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. nerc.ac.uk

Linearity: The linearity of the calibration curve is assessed to confirm that the instrument response is proportional to the analyte concentration over the desired range. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. csuohio.edu These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-assay precision) and on different days (inter-assay precision). mdpi.comcsuohio.edu According to regulatory guidelines, precision values (expressed as relative standard deviation or RSD) should typically be within ±15%, and accuracy (expressed as relative error or RE) should also be within this limit, with a slightly wider acceptance of ±20% near the lower limit of quantitation. mdpi.commdpi.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nerc.ac.uk

Recovery and Matrix Effects: Recovery experiments determine the efficiency of the extraction process by comparing the analyte signal in a pre-extracted spiked sample to a post-extracted spiked sample. Matrix effects assess whether other components in the biological sample interfere with the ionization of the analyte. nih.gov

Table 2: Key Parameters and Typical Acceptance Criteria for Method Validation in Lipidomics (Based on information from multiple validated analytical methods) mdpi.commdpi.comcsuohio.edu

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.> 0.990
Accuracy (RE%) Closeness of measured value to the true value.Within ±15% (±20% at LOQ)
Precision (RSD%) Repeatability and reproducibility of measurements.Within ±15% (±20% at LOQ)
Recovery Efficiency of the sample extraction procedure.Typically 70-120%, but must be consistent.
LOQ Lowest concentration quantifiable with accuracy and precision.Signal-to-noise ratio ≥ 10; meets accuracy/precision criteria.

Mechanistic Investigations of Cellular and Molecular Processes Involving Hexadecanoic 2,2 D2 Acid

Tracing Acylation to Proteins and Membrane Interactions

The covalent attachment of fatty acids, such as palmitic acid, to proteins is a crucial post-translational modification known as acylation. This process facilitates the anchoring of proteins to cellular membranes, influences protein trafficking, and modulates protein-protein interactions. caymanchem.combiomol.combiomol.comcaymanchem.com The use of hexadecanoic-2,2-d2 acid enables researchers to follow the journey of palmitic acid from its uptake into the cell to its incorporation into proteins and membranes.

Studies utilizing isotopically labeled fatty acids have demonstrated their integration into various lipid species, which are essential components of cellular membranes. pubcompare.ai The composition of fatty acids within these membranes significantly impacts their physical properties, such as fluidity, curvature, and permeability. mdpi.com Saturated fatty acids like palmitic acid contribute to more rigid and tightly packed membrane structures. mdpi.com By tracing the incorporation of hexadecanoic-2,2-d2 acid, scientists can investigate how alterations in fatty acid metabolism affect membrane dynamics and the function of membrane-associated proteins. For instance, in studies involving HEK293 cells, the palmitoylation of tetraspanins CD9 and CD151 was investigated using [3H]palmitic acid, a radioactive isotope, to understand the role of specific DHHC enzymes in this process. molbiolcell.org

Influence on Intracellular Signaling Pathways and Cellular Responses

Fatty acids are not merely structural components; they are also key signaling molecules that can modulate a variety of intracellular pathways. frontiersin.org Palmitic acid, for example, has been shown to influence signaling cascades involved in cell growth, proliferation, and apoptosis. nih.govmdpi.com The introduction of hexadecanoic-2,2-d2 acid allows for the detailed examination of how this specific fatty acid impacts these complex signaling networks.

Research has indicated that palmitic acid can affect critical signaling pathways such as the PI3K/Akt and mTOR pathways. mdpi.com For example, chronic exposure to palmitic acid has been observed to down-regulate Akt in beta-cells through the activation of mTOR. nih.gov Furthermore, palmitic acid can influence inflammatory responses and has been linked to the activation of fibroblasts in the context of cancer. nih.govaacrjournals.org In neural cells, fatty acids and their derivatives act as ligands for various receptors, including G protein-coupled receptors (GPCRs), and can modulate the activity of enzymes and transcription factors, thereby influencing a wide range of physiological and pathological conditions. frontiersin.org Studies have also shown that palmitic acid can elevate intracellular calcium levels, which in turn can impair insulin (B600854) signaling. pnas.org

Studies on Enzyme Substrate Specificity and Mechanistic Inhibition

The deuterium (B1214612) label in hexadecanoic-2,2-d2 acid makes it an invaluable substrate for studying the specificity and kinetics of enzymes involved in fatty acid metabolism. By replacing the natural substrate with its deuterated counterpart, researchers can gain insights into how enzymes recognize and process fatty acids.

For example, studies on cytochrome P450 from Bacillus subtilis have elucidated the structural basis for its substrate recognition and the mechanism of fatty acid hydroxylation. nih.gov The enzyme's active site accommodates the fatty acid in a specific orientation, stabilized by hydrophobic and electrostatic interactions, which determines the site of hydroxylation. nih.gov Similarly, investigations into phospholipase A2 (PLA2) enzymes have revealed their distinct specificities for different fatty acids at the sn-2 position of glycerophospholipids. nih.gov Kinetic studies have also employed fatty acids to understand enzyme inhibition. For instance, n-hexadecanoic acid has been shown to act as a mixed-type inhibitor against α-amylase and a competitive inhibitor of phospholipase A2. nih.govnih.govresearchgate.netresearchgate.net

Lipid Transport and Distribution Dynamics within Biological Systems

Understanding how fatty acids are transported and distributed throughout the body is fundamental to comprehending systemic lipid metabolism. Hexadecanoic-2,2-d2 acid, as a tracer, facilitates the investigation of these dynamic processes.

Untargeted lipidomics studies using deuterium labeling have revealed the turnover rates of individual lipids in various organs. nih.govresearchgate.net For instance, after administration of D2O, the highest levels of deuterium incorporation into lipids were observed in the liver, plasma, and lung, while lower levels were found in the brain and heart. nih.govresearchgate.netresearchgate.net Mass spectrometry analysis has demonstrated the incorporation of deuterium into the palmitic acid fragments of various lipid classes, including triglycerides and phospholipids (B1166683). nih.govresearchgate.net Such studies provide a comprehensive view of how dietary fatty acids are absorbed, transported by lipoproteins, and distributed to different tissues, and how they are incorporated into various lipid pools. researchgate.net This information is crucial for understanding the metabolic fate of fatty acids and their contribution to the lipid profiles of different biological compartments.

Research Models and Experimental Systems Employing Hexadecanoic 2,2 D2 Acid

In Vivo Studies in Animal Models for Metabolic Research

Hexadecanoic-2,2-d2 acid is instrumental in animal models for studying lipid metabolism and its dysregulation in diseases. By introducing this labeled fatty acid, researchers can trace its absorption, distribution, and conversion into other lipids, providing insights into metabolic fluxes in conditions like fatty liver disease. researchgate.net

Deuterium (B1214612) metabolic imaging (DMI) is a non-invasive technique that utilizes deuterated compounds like Hexadecanoic-2,2-d2 acid to visualize metabolic processes in living organisms. Studies in rodents with diet-induced fatty liver have shown that DMI can detect higher accumulations of palmitic acid in the liver compared to healthy controls, demonstrating its utility in assessing metabolic disorders. Furthermore, stable isotope tracing with deuterated water has been extensively used to quantify de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, by measuring the incorporation of deuterium into fatty acids like palmitate. researchgate.net These in vivo approaches are vital for understanding how conditions such as obesity and insulin (B600854) resistance affect fatty acid metabolism. nih.govdiabetesjournals.org

Table 1: Selected In Vivo Studies Using Deuterated Palmitic Acid

Research Area Animal Model Key Findings
Fatty Liver Disease Rodents Higher hepatic accumulation of palmitic acid in diseased models.
De Novo Lipogenesis Mice Deuterated water tracing quantifies the rate of new fatty acid synthesis. researchgate.net
Glucose-Stimulated β-Cell Proliferation Mice Infusion of lipids containing palmitic acid blocked glucose-stimulated proliferation of pancreatic β-cells. nih.govdiabetesjournals.org

In Vitro Cell Culture Models for Cellular Metabolism and Signaling

In vitro cell culture systems provide a controlled environment to dissect the cellular and molecular mechanisms of fatty acid metabolism. Hexadecanoic-2,2-d2 acid is used as a tracer to follow the fate of palmitic acid within cells, from its uptake to its incorporation into complex lipids and its role in signaling pathways. nih.gov

Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) is a technique where cells are grown in media supplemented with isotope-labeled fatty acids. This allows for the detailed tracking of how fatty acids are metabolized and integrated into cellular lipid pools. Such studies have revealed distinct fatty acid oxidation pathways in different cell types, for example, demonstrating that in proliferating cells, a significant portion of carbon from fatty acid oxidation is diverted from the canonical TCA cycle to support biosynthesis. nih.gov These methods are particularly valuable in cancer research, where altered lipid metabolism is a hallmark of many tumors. biorxiv.orgresearchgate.netfrontiersin.org For instance, studies have shown that cancer cells often exhibit increased de novo fatty acid synthesis. biorxiv.org

Table 2: Applications of Deuterated Palmitic Acid in Cell Culture Models

Cell Model Research Focus Key Findings
Proliferating vs. Oxidative Cells Fatty Acid Oxidation Pathways Proliferating cells divert fatty acid-derived carbon from the TCA cycle for biosynthesis. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Cells Lipid Homeostasis Tissue culture conditions can artificially drive up fatty acid synthesis flux. biorxiv.org
Pancreatic β-cells (mouse and rat) β-Cell Proliferation Palmitic acid directly inhibits glucose-stimulated β-cell proliferation. nih.govdiabetesjournals.org
Astrocytes Inflammatory Response Increased palmitic acid uptake induces a metabolic inflammatory response. nih.gov

Investigations in Microorganismal and Plant Metabolic Systems

The use of Hexadecanoic-2,2-d2 acid extends to the study of metabolic pathways in microorganisms and plants. In bacteria, deuterated fatty acids have been used to elucidate the mechanisms of anaerobic alkane degradation. For example, studies with the sulfate-reducing bacterium strain Hxd3 showed that it transforms alkanes into fatty acids. asm.org Similarly, research on Pseudomonas aeruginosa using perdeuterated fatty acids revealed that it can directly channel intermediates from the β-oxidation pathway into its de novo fatty acid synthesis. asm.org

In cyanobacteria, which often lack a functional β-oxidation pathway, supplementation with deuterated fatty acids leads to efficient labeling of their lipidome. nih.gov This strategy has been successfully used to discover new natural products derived from fatty acids. nih.gov In the yeast Saccharomyces cerevisiae, the metabolism of deuterated dihydroxy fatty acids has been studied to understand the enantioselective formation of hydroxylactones. researchgate.net

In the plant kingdom, while specific studies using Hexadecanoic-2,2-d2 acid are less commonly cited, the general principles of using stable isotope-labeled fatty acids are applicable to plant lipidomics. nih.govnih.gov These tracers can help in understanding fatty acid synthesis, desaturation, and incorporation into various lipid classes in plants. mdpi.com

Table 3: Use of Deuterated Fatty Acids in Microorganismal and Plant Systems

Organism Research Area Key Findings
Strain Hxd3 (Sulfate-reducing bacterium) Anaerobic Alkane Degradation Alkanes are oxidized to fatty acids. asm.org
Pseudomonas aeruginosa Fatty Acid Metabolism β-oxidation intermediates are shunted into de novo fatty acid synthesis. asm.org
Cyanobacteria Natural Product Discovery Efficient labeling of the lipidome due to the absence of β-oxidation. nih.gov

Advanced Analytical Techniques for Hexadecanoic 2,2 D2 Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterium (B1214612) Enrichment Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the quantitative analysis of fatty acids, including the determination of deuterium enrichment from tracers like Hexadecanoic-2,2-d2 acid. nih.gov The methodology involves the separation of volatile compounds by gas chromatography, followed by their detection and quantification by mass spectrometry based on their mass-to-charge ratio.

To make fatty acids suitable for GC analysis, they must first be converted into more volatile derivatives. A common derivatization process is the formation of fatty acid methyl esters (FAMEs). core.ac.uk Another approach involves derivatization with pentafluorobenzyl (PFB) bromide, which is particularly effective for analysis using negative chemical ionization GC-MS, providing high accuracy. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where the FAME or PFB ester of Hexadecanoic-2,2-d2 acid is separated from its unlabeled counterpart and other fatty acids. The mass spectrometer then detects these separated compounds. The key principle in determining deuterium enrichment is the mass difference between the labeled and unlabeled molecules. The presence of two deuterium atoms in Hexadecanoic-2,2-d2 acid results in a mass increase of two Daltons compared to endogenous palmitic acid. By measuring the relative abundance of the ion corresponding to the deuterated form versus the unlabeled form, researchers can precisely calculate the level of deuterium enrichment. jove.com This approach is crucial for studies on de novo lipogenesis, where deuterium from heavy water (D₂O) is incorporated into newly synthesized fatty acids, and for tracing the metabolic fate of exogenously supplied Hexadecanoic-2,2-d2 acid. jove.comnih.gov

Table 1: GC-MS Analysis Parameters for Fatty Acids

ParameterDescriptionCommon Practice/Example
DerivatizationConverts fatty acids into volatile esters for GC analysis.Formation of Fatty Acid Methyl Esters (FAMEs) or Pentafluorobenzyl (PFB) esters. nih.govresearchgate.net
GC ColumnSeparates the derivatized fatty acids based on boiling point and polarity.Capillary columns such as DB-1MS are often used. nih.gov
Ionization ModeThe method used to ionize the sample molecules in the MS source.Electron Impact (EI) or Electron Capture Negative Chemical Ionization (ECNICI). researchgate.net
MS DetectionMethod of monitoring ions to quantify labeled and unlabeled species.Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Lipidomics and Metabolic Tracing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in the fields of lipidomics and metabolic tracing. lcms.cz It offers high sensitivity and specificity for the analysis of a wide array of lipid molecules directly from biological extracts, often with minimal sample preparation. masseycancercenter.org Unlike GC-MS, LC-MS is better suited for analyzing less volatile and larger lipid molecules, such as triglycerides and phospholipids (B1166683), into which Hexadecanoic-2,2-d2 acid may be incorporated. lcms.cz

In a typical workflow, a lipid extract is injected into a liquid chromatograph. Techniques like reversed-phase (RP) chromatography separate lipid species based on their polarity and acyl chain length. lcms.cz The separated lipids then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI). lcms.cz

Tandem mass spectrometry (MS/MS) is particularly powerful for metabolic tracing studies. researchgate.net It allows researchers to select the parent ion of a lipid containing the d2-label and fragment it to produce characteristic daughter ions. This fragmentation pattern provides structural information and confirms the identity of the lipid, while also verifying the presence of the deuterated fatty acyl chain. nih.gov This capability is crucial for tracing the journey of Hexadecanoic-2,2-d2 acid from a free fatty acid into complex cellular lipids, providing insights into pathways of lipid synthesis, storage, and remodeling. nih.govbiorxiv.org The use of stable isotope-labeled internal standards, including deuterated fatty acids, is standard practice to ensure accurate quantification. caymanchem.com

Table 2: Applications of LC-MS/MS in Hexadecanoic-2,2-d2 Acid Tracing

Lipid ClassMetabolic Information GainedReference
Free Fatty Acids (FFAs)Direct measurement of tracer uptake and availability in the FFA pool. nih.gov
Glycerophospholipids (e.g., PC, PE)Tracing incorporation into cell membranes, indicating membrane synthesis and remodeling. nih.gov
Triglycerides (TGs)Quantifying flux into energy storage pools. lipidmaps.org
SphingolipidsInvestigating the role of fatty acids in the synthesis of signaling lipids. masseycancercenter.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules based on the magnetic properties of their atomic nuclei. lcms.cz For the analysis of Hexadecanoic-2,2-d2 acid, ²H-NMR (deuterium NMR) is particularly valuable. sfu.ca

Furthermore, NMR can be used for quantitative analysis, determining the degree of deuterium enrichment in a sample. However, a significant limitation of NMR is its lower sensitivity compared to mass spectrometry-based methods, which often require larger sample amounts. lcms.cz Despite this, its non-destructive nature and the high-quality structural data it provides make it an essential complementary technique for validating stable isotope tracers and for specific applications in metabolic studies. pubcompare.ai

Table 3: Comparison of MS and NMR for Hexadecanoic-2,2-d2 Acid Analysis

FeatureMass Spectrometry (GC-MS & LC-MS/MS)Nuclear Magnetic Resonance (NMR)
SensitivityHigh (picomole to femtomole range).Lower (micromole to nanomole range). lcms.cz
Structural InformationInferred from mass-to-charge ratio and fragmentation patterns (MS/MS).Provides direct and detailed structural information, including isotope position. sfu.ca
Sample DestructionDestructive.Non-destructive. lcms.cz
Primary ApplicationHigh-throughput quantitative analysis, metabolic flux, and lipidomics profiling. masseycancercenter.orgStructural verification, positional isotope analysis, and purity assessment. pubcompare.ai

Integration of Multi-Omic Data with Stable Isotope Tracing for Holistic Metabolic Understanding

To achieve a comprehensive understanding of metabolism, data from stable isotope tracing with Hexadecanoic-2,2-d2 acid is increasingly being integrated with other large-scale 'omic' datasets, such as genomics, transcriptomics, and proteomics. This systems biology approach provides a more holistic view of how metabolic pathways are regulated and interconnected. wiley.com

By combining lipidomic data obtained from Hexadecanoic-2,2-d2 acid tracing with transcriptomic data (gene expression) and proteomic data (protein abundance), researchers can build a multi-layered picture of metabolic regulation. For instance, an observed change in the flux of the d2-label into triglycerides can be correlated with changes in the expression of genes encoding enzymes for fatty acid synthesis or triglyceride storage, and with the abundance of those proteins. nih.gov

This integrative approach allows scientists to move beyond simply observing a metabolic change to understanding the underlying molecular mechanisms. biorxiv.org For example, it can reveal how a genetic mutation or a drug treatment alters the entire network of lipid metabolism, from gene transcription to the final metabolic output. The complexity of these integrated datasets necessitates the use of advanced bioinformatics and computational modeling to analyze the data and generate new hypotheses about metabolic control. nih.govwiley.com

Table 4: Conceptual Framework for Integrating Multi-Omic Data with Stable Isotope Tracing

Omics LayerInformation ProvidedIntegration with Hexadecanoic-2,2-d2 Acid Tracing
Lipidomics (Tracer-based)Measures the dynamic flux of the fatty acid into various lipid pools (e.g., synthesis, oxidation, storage).Provides the functional metabolic output. masseycancercenter.org
TranscriptomicsQuantifies the expression levels of genes involved in lipid metabolism.Correlates metabolic flux with the regulation of gene expression. wiley.com
ProteomicsMeasures the abundance of enzymes and proteins that carry out metabolic processes.Links the observed metabolic activity to the levels of the responsible proteins.
Metabolomics (Untargeted)Provides a snapshot of the concentrations of a wide range of metabolites.Places the specific pathway traced by the isotope into the broader context of the entire metabolome. eurisotop.com

Future Directions and Unexplored Research Avenues

Integration with Systems Biology and Computational Modeling for Predictive Metabolism

The convergence of stable isotope tracing with systems biology and computational modeling represents a paradigm shift in metabolic research, moving from descriptive to predictive science. biorxiv.org Hexadecanoic-2,2-d2 acid is poised to be a key player in this evolution.

Future research will focus on developing sophisticated computational models that can predict the metabolic flux of Hexadecanoic-2,2-d2 acid through various pathways under different physiological and pathological conditions. These models will integrate multi-omics data (genomics, proteomics, metabolomics) with the dynamic data obtained from tracing studies. nih.gov By using techniques like Metabolic Flux Analysis (MFA), researchers can quantify the rates of interconnected reactions in the lipid metabolic network. creative-proteomics.comcreative-proteomics.com

For instance, feeding Hexadecanoic-2,2-d2 acid to cell cultures or animal models and subsequently analyzing the isotopic enrichment in downstream lipids via high-resolution mass spectrometry can generate vast datasets. biorxiv.org These datasets will fuel the development of predictive models for:

De novo lipogenesis: Quantifying the rate of new fatty acid synthesis and its contribution to various lipid pools.

Fatty acid oxidation: Determining the rate at which fatty acids are broken down for energy.

Lipid remodeling: Tracking the incorporation and exchange of fatty acyl chains within complex lipids like phospholipids (B1166683) and triglycerides. rsc.org

Such predictive models will be invaluable for understanding metabolic dysregulation in diseases like cancer, diabetes, and non-alcoholic fatty liver disease, and for identifying novel therapeutic targets. biorxiv.orgcreative-proteomics.com

Development of Novel Deuterium-Labeled Lipid Probes for Advanced Tracing

While Hexadecanoic-2,2-d2 acid is a valuable tool, the future lies in the creation of a diverse arsenal (B13267) of deuterium-labeled lipid probes to investigate specific aspects of lipid metabolism with greater precision. nih.gov The synthesis of fatty acids with deuterium (B1214612) atoms at specific positions allows for the investigation of particular enzymatic reactions or metabolic pathways. nih.govwiley.com

Future developments will likely include:

Multi-deuterated Probes: Synthesizing palmitic acid with deuterium labels at multiple specific carbons. This will provide more detailed information on metabolic processes like desaturation and elongation.

Click-Chemistry Compatible Probes: Combining deuterium labeling with other chemical reporters, such as alkynes, to enable multi-modal analysis. frontiersin.org This would allow researchers to not only trace the metabolic fate of the fatty acid via mass spectrometry but also to visualize its subcellular localization using advanced imaging techniques. frontiersin.org

Probes for Specific Organelles: Designing lipid probes that are targeted to specific cellular compartments, such as mitochondria or the endoplasmic reticulum, to study lipid metabolism in a spatially resolved manner.

These novel probes, in conjunction with advanced analytical techniques, will offer unprecedented insights into the intricate and dynamic world of lipid metabolism.

Potential Novel Deuterium-Labeled Probes Research Application Analytical Technique
Hexadecanoic acid with deuterium at ω-position Studying omega-oxidation pathways.Mass Spectrometry
Multi-deuterated Hexadecanoic acid Detailed analysis of desaturation and elongation.Mass Spectrometry, NMR
Deuterated and alkyne-tagged Hexadecanoic acid Correlative metabolic tracing and imaging.Mass Spectrometry, Raman Microscopy
Mitochondria-targeted deuterated Hexadecanoic acid Investigating mitochondrial fatty acid oxidation.Mass Spectrometry, Imaging

Expanding Applications in Understanding Lipid-Related Biological Interactions

The role of lipids extends far beyond energy storage; they are critical components of cellular membranes and are involved in a vast array of biological interactions. Deuterated lipids like Hexadecanoic-2,2-d2 acid are invaluable for probing these interactions at a molecular level.

Lipid-Protein Interactions: Future studies will increasingly use Hexadecanoic-2,2-d2 acid to investigate how proteins interact with specific lipids within the cell membrane. umh.esnih.gov By incorporating this deuterated fatty acid into model membranes or living cells, techniques like neutron scattering and solid-state NMR can be used to determine the structure and dynamics of the lipid environment surrounding membrane proteins. researchgate.netill.eumdpi.com This can reveal how the lipid composition influences protein function, a critical aspect in understanding signaling pathways and drug action.

Lipid Raft Dynamics: Lipid rafts are specialized membrane microdomains enriched in certain lipids and proteins, playing a crucial role in cellular signaling. frontiersin.orgplos.orgnih.gov The formation and stability of these rafts are highly dependent on their lipid composition. By introducing Hexadecanoic-2,2-d2 acid, researchers can study the dynamics of lipid packing and phase separation in these domains, providing insights into their role in health and disease. frontiersin.orgresearchgate.net

Exploration in Emerging Areas of Metabolic Research and Biochemistry

The versatility of Hexadecanoic-2,2-d2 acid and other deuterated lipids opens doors to exploring novel questions in emerging fields of biomedical research.

Ferroptosis: Ferroptosis is a recently discovered form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. frontiersin.orgnih.gov Polyunsaturated fatty acids are key players in this process. Supplementing cells with deuterated polyunsaturated fatty acids has been shown to protect against ferroptotic cell death. wiley.comfrontiersin.org Future research could utilize Hexadecanoic-2,2-d2 acid to understand how saturated fatty acids influence membrane properties and susceptibility to ferroptosis, a process implicated in various diseases including cancer and neurodegeneration. frontiersin.orgwiley.com

Gut Microbiome and Metabolism: The gut microbiome has a profound impact on host metabolism, including lipid metabolism. nih.gov Future studies will likely employ Hexadecanoic-2,2-d2 acid to trace the influence of gut bacteria on the absorption, modification, and utilization of dietary fatty acids by the host. This could reveal novel mechanisms by which the microbiome contributes to metabolic diseases and identify new therapeutic strategies targeting the gut-microbiome-host metabolic axis.

Advanced Metabolic Imaging: Techniques like Deuterium Metabolic Imaging (DMI) are emerging as powerful non-invasive methods to visualize metabolic pathways in vivo. bohrium.comnih.govnih.govresearchgate.net The administration of deuterated substrates, followed by magnetic resonance imaging (MRI) to detect the deuterium signal, allows for the real-time mapping of metabolic activity. While much of the initial work has focused on deuterated glucose and acetate, the use of Hexadecanoic-2,2-d2 acid in DMI could provide direct visualization of fatty acid uptake and metabolism in various tissues, offering new diagnostic possibilities for metabolic disorders. nih.govnih.gov

Emerging Research Area Potential Application of Hexadecanoic-2,2-d2 acid Expected Insights
Ferroptosis Investigating the role of saturated fatty acids in membrane stability and lipid peroxidation.Understanding the mechanisms that protect cells from or sensitize them to ferroptosis. frontiersin.orgwiley.com
Gut Microbiome Tracing the metabolic fate of dietary palmitic acid in the context of different gut microbial compositions.Elucidating the interplay between gut microbes and host lipid metabolism. nih.gov
Deuterium Metabolic Imaging (DMI) Non-invasive in vivo imaging of fatty acid uptake and metabolism in various organs.Developing novel diagnostic tools for metabolic diseases like fatty liver disease and cardiac dysfunction. bohrium.comnih.gov

Q & A

How can isotopic labeling (²H) at the 2,2-position of hexadecanoic acid enhance metabolic pathway studies in microbial systems?

Advanced Research Question
Isotopic labeling of hexadecanoic acid with deuterium at the 2,2-position allows researchers to track metabolic flux and enzyme-specific interactions in fatty acid biosynthesis. For example, in Mycobacterium smegmatis, thermal inactivation of InhA (enoyl-acyl carrier protein reductase) disrupts fatty acid elongation, leading to accumulation of shorter-chain acids like tetracosanoic acid (C24:0) and reduced hexadecanoic acid (C16:0) levels . Deuterated analogs like Hexadecanoic-2,2-d2 acid can distinguish between de novo synthesis and elongation pathways using mass spectrometry, as isotopic shifts in fragmentation patterns highlight enzymatic bottlenecks or competitive pathways.
Methodology :

  • Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to monitor deuterium retention in intermediates.
  • Compare wild-type vs. mutant microbial strains (e.g., inhA mutants) to isolate enzyme-specific effects.

What challenges arise in quantifying Hexadecanoic-2,2-d2 acid in complex biological matrices, and how can they be addressed?

Basic Research Question
Quantifying deuterated fatty acids in biological samples (e.g., plant extracts or microbial lysates) requires resolving isotopic overlaps from natural abundance ¹³C and endogenous non-deuterated analogs. For instance, GC-MS analysis of Euphorbia milii detected hexadecanoic acid as a major phytocompound, but deuterated forms require optimized separation protocols .
Methodology :

  • Employ high-resolution mass spectrometry (HRMS) with a resolving power >50,000 to distinguish m/z shifts caused by ²H vs. ¹³C.
  • Use deuterated internal standards (e.g., Hexadecanoic-2,2-d2 acid spiked into samples) for calibration .

How does deuteration at the 2,2-position affect the physicochemical properties of hexadecanoic acid in lipid bilayer studies?

Advanced Research Question
Deuteration alters hydrogen bonding and van der Waals interactions, impacting lipid packing and membrane fluidity. While non-deuterated hexadecanoic acid is a key component of palm oil and microbial membranes , the ²H-labeled variant may exhibit reduced phase transition temperatures due to isotopic effects.
Methodology :

  • Conduct differential scanning calorimetry (DSC) to compare melting points of deuterated vs. non-deuterated acids.
  • Use neutron scattering to map deuterium localization in model membranes .

What experimental designs are optimal for resolving contradictions in fatty acid elongation data when using isotopically labeled substrates?

Advanced Research Question
Discrepancies in elongation product ratios (e.g., C24:0 vs. C26:0 under InhA inhibition ) may arise from isotopic dilution or enzyme promiscuity.
Methodology :

  • Pulse-chase experiments with time-resolved isotopic labeling to trace precursor-product relationships.
  • Combine genetic knockout models (e.g., kasA mutants) with deuterated substrates to isolate pathway-specific contributions.

How can researchers validate the purity and stability of Hexadecanoic-2,2-d2 acid during long-term storage?

Basic Research Question
Deuterated compounds are prone to proton exchange in humid environments, compromising isotopic integrity.
Methodology :

  • Perform periodic NMR analysis (¹H and ²H) to monitor deuterium loss.
  • Store samples under inert gas (argon) in anhydrous solvents (e.g., deuterated chloroform) at -20°C .

What role does Hexadecanoic-2,2-d2 acid play in studying β-oxidation defects in mammalian cell models?

Advanced Research Question
Deuterated fatty acids can bypass rate-limiting steps in β-oxidation (e.g., acyl-CoA dehydrogenases) due to kinetic isotope effects, revealing metabolic bypass mechanisms.
Methodology :

  • Treat fibroblast cultures with Hexadecanoic-2,2-d2 acid and measure ATP/NADH ratios via fluorescent probes.
  • Use RNA-seq to identify compensatory pathways (e.g., peroxisomal oxidation) .

What analytical workflows are recommended for distinguishing Hexadecanoic-2,2-d2 acid from co-eluting isomers in lipidomics?

Basic Research Question
Co-elution with branched-chain or unsaturated analogs (e.g., palmitoleic acid) complicates identification .
Methodology :

  • Apply tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to generate diagnostic fragments (e.g., loss of D₂O from the 2,2-d2 position).
  • Use ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

How can researchers mitigate isotopic interference when using Hexadecanoic-2,2-d2 acid in tracer studies with ¹³C-labeled glucose?

Advanced Research Question
Simultaneous use of ²H- and ¹³C-labeled substrates may lead to overlapping isotopic envelopes in MS data.
Methodology :

  • Employ computational tools (e.g., IsoCorrectoR) to correct for natural isotopic abundance and cross-label interference.
  • Design experiments with staggered labeling timelines to decouple fatty acid synthesis from glycolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.